3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
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Overview
Description
3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid: is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid typically involves the formation of the pyrrolo[3,2-c]pyridine core followed by chlorination and carboxylation steps. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic conditions to form the pyrrolo[3,2-c]pyridine ring system. Subsequent chlorination using reagents like thionyl chloride or phosphorus pentachloride introduces the chlorine atom at the desired position. Finally, carboxylation can be achieved through the reaction with carbon dioxide or carboxylating agents under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its activity against certain enzymes and receptors, making it a candidate for drug development. Studies have explored its use in the treatment of cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for creating compounds with specific desired properties .
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired therapeutic effect. The specific pathways involved depend on the biological context and the target protein .
Comparison with Similar Compounds
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: Compared to similar compounds, 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the position of the chlorine and carboxylic acid groups. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-11-6-1-7(8(12)13)10-2-4(5)6/h1-3,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESNONWUCWFMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)C(=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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